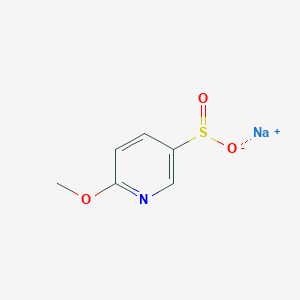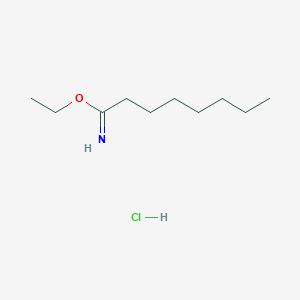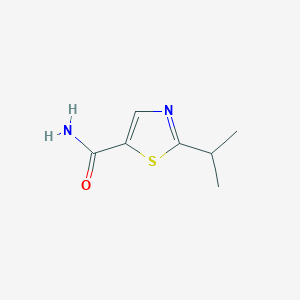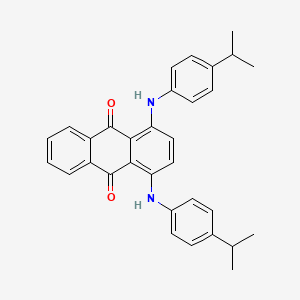
4-Phenoxy-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenoxy-N,N-diphenylaniline is an organic compound that belongs to the class of triphenylamines. It is characterized by the presence of a phenoxy group attached to the nitrogen atom of diphenylaniline. This compound is known for its unique chemical properties and has found applications in various fields, including organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxy-N,N-diphenylaniline typically involves the reaction of diphenylamine with phenol in the presence of a suitable catalyst. One common method is the Ullmann reaction, where copper catalysts are used to facilitate the coupling of the phenoxy group to the nitrogen atom of diphenylaniline. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves safety.
化学反応の分析
Types of Reactions
4-Phenoxy-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxy derivatives
科学的研究の応用
4-Phenoxy-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 4-Phenoxy-N,N-diphenylaniline involves its interaction with specific molecular targets. In organic electronics, the compound acts as a hole-transport material, facilitating the movement of positive charges through the device. This is achieved through the formation of charge-transfer complexes with other components in the electronic device. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
類似化合物との比較
Similar Compounds
4-Methoxy-N,N-diphenylaniline: Similar in structure but with a methoxy group instead of a phenoxy group.
N,N-Diphenyl-4-aminobiphenyl: Contains an additional phenyl ring, making it bulkier.
N,N-Diphenyl-4-aminostilbene: Features a stilbene moiety, which imparts different electronic properties.
Uniqueness
4-Phenoxy-N,N-diphenylaniline is unique due to its phenoxy group, which enhances its electron-donating properties. This makes it particularly useful in applications requiring efficient charge transport, such as in OLEDs and OPVs. Additionally, the phenoxy group can be easily modified, allowing for the synthesis of a wide range of derivatives with tailored properties.
特性
CAS番号 |
36809-17-3 |
|---|---|
分子式 |
C24H19NO |
分子量 |
337.4 g/mol |
IUPAC名 |
4-phenoxy-N,N-diphenylaniline |
InChI |
InChI=1S/C24H19NO/c1-4-10-20(11-5-1)25(21-12-6-2-7-13-21)22-16-18-24(19-17-22)26-23-14-8-3-9-15-23/h1-19H |
InChIキー |
HJSMJTSHWXEJAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Methyl-1H-benzo[d]imidazol-2(3H)-ylidene)malononitrile](/img/structure/B13127400.png)


![(2R)-2-[(1R,2R)-2-[(2R)-oxiran-2-yl]-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B13127408.png)


![tert-Butyl (2-oxa-5-azaspiro[3.5]nonan-8-yl)carbamate](/img/structure/B13127418.png)






